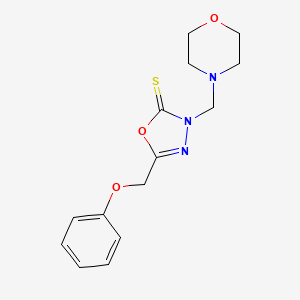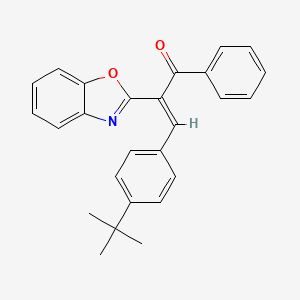
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile, also known as BPIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIPA belongs to the class of acrylonitrile derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and antimicrobial effects.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting cancer growth and proliferation.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in regulating inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile is its potent anticancer activity against various cancer cell lines. This compound also exhibits low toxicity towards normal cells, which is an important characteristic for a potential anticancer drug. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile research, including the development of more efficient synthesis methods, the evaluation of its potential as an anticancer drug in animal models, and the investigation of its mechanism of action at the molecular level. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders, should be explored.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 3-(1-propyl-1H-indol-3-yl)acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization or column chromatography.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-propylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-2-11-25-14-16(17-7-3-6-10-20(17)25)12-15(13-22)21-23-18-8-4-5-9-19(18)24-21/h3-10,12,14H,2,11H2,1H3,(H,23,24)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWHIXYZMLQGV-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5411348.png)
![ethyl 3-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5411351.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5411356.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-N-(2,3-dimethylphenyl)-3-oxopropanamide](/img/structure/B5411364.png)
![2-methyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5411374.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol](/img/structure/B5411418.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5411432.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridazin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5411436.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide](/img/structure/B5411442.png)